ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules known for diverse pharmacological properties, including antimicrobial and antioxidant activities . Structurally, it features a bicyclic core comprising fused thiazole and pyrimidine rings. Key substituents include:
- A 4-acetyloxybenzylidene group at position 2, contributing electron-withdrawing and hydrogen-bonding capabilities.
- A 7-methyl group and ethyl carboxylate at position 6, influencing solubility and steric bulk.
Synthesis likely follows conventional cyclocondensation methods, similar to and , involving thiouracil derivatives, chloroacetic acid, and substituted benzaldehydes in acetic anhydride/acetic acid under reflux . While specific data for this compound is absent in the provided evidence, its structural analogs suggest moderate yields (e.g., 68–78%) and crystallizability from ethyl acetate/ethanol mixtures .
Properties
CAS No. |
330846-87-2 |
|---|---|
Molecular Formula |
C25H21N3O7S |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
ethyl (2E)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21N3O7S/c1-4-34-24(31)21-14(2)26-25-27(22(21)17-6-5-7-18(13-17)28(32)33)23(30)20(36-25)12-16-8-10-19(11-9-16)35-15(3)29/h5-13,22H,4H2,1-3H3/b20-12+ |
InChI Key |
OIBOQIKCGGCJPX-UDWIEESQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)/C(=C\C4=CC=C(C=C4)OC(=O)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC=C(C=C4)OC(=O)C)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(acetyloxy)benzaldehyde with 7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetyloxy and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolopyrimidine derivatives.
Scientific Research Applications
Ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The target’s 3-nitrophenyl group enhances electrophilicity compared to 11a’s trimethylbenzylidene (electron-donating) or 11b’s cyano group (moderately electron-withdrawing). This may increase reactivity in biological systems .
- Crystallinity : The 4-acetyloxy group in the target compound likely promotes C–H···O hydrogen bonding, as seen in ’s trimethoxy analog, which forms supramolecular chains . In contrast, the 2-acetoxy isomer () shows weaker π-π interactions due to steric hindrance .
Structural and Conformational Analysis
- Ring Puckering : The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation in analogs, with deviations of ~0.22 Å from planarity (e.g., ) . The target compound’s 3-nitrophenyl group may increase puckering due to steric clash with the acetyloxybenzylidene moiety.
- Dihedral Angles : Substituted benzylidene groups influence planarity. For example, ’s trimethoxybenzylidene forms an 80.94° dihedral angle with the thiazolopyrimidine ring, whereas ’s 2-acetoxy analog shows a smaller angle (7.97°) due to ortho-substitution . The target’s para-acetyloxy group may yield intermediate angles (~40–60°), balancing steric and electronic effects.
Biological Activity
Ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H24N2O6S |
| Molecular Weight | 492.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | MQFSKYXSXUEZFP-KGENOOAVSA-N |
The compound features a thiazolo[3,2-a]pyrimidine core with various functional groups that contribute to its biological properties.
Anticancer Properties
Recent studies have demonstrated that thiazolopyrimidine derivatives exhibit significant anticancer activity. This compound has shown potential against various cancer cell lines. For instance:
- Cytotoxic Activity : The compound exhibited cytotoxic effects on several cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values for these cell lines were found to be comparable to standard chemotherapy agents like doxorubicin .
The mechanism of action for this compound involves multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and proliferation.
- Receptor Interaction : It can bind to cellular receptors modulating signaling pathways crucial for cancer cell survival.
- DNA/RNA Interaction : The compound may intercalate with nucleic acids, affecting gene expression and leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups significantly affects the biological activity of thiazolopyrimidine derivatives:
- Acetyloxy Group : Enhances solubility and bioavailability.
- Nitrophenyl Substituent : Contributes to increased potency against cancer cell lines.
These findings suggest that modifications to the molecular structure can optimize the therapeutic efficacy of the compound.
Study 1: Anticancer Activity Assessment
A study conducted on the anticancer activity of this compound revealed promising results:
- Cell Lines Tested : MCF7, HCT116, and HepG2.
- Results : The compound demonstrated IC50 values ranging from 10 µM to 20 µM across different cell lines. Notably, it was more effective than some existing treatments.
Study 2: Mechanistic Insights
In another investigation focusing on the mechanism of action:
- Methodology : Molecular dynamics simulations were employed to study interactions with Bcl-2 protein.
- Findings : The compound primarily interacted through hydrophobic contacts with few hydrogen bonds, suggesting a strong binding affinity that could lead to effective apoptosis induction in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
